8-Fluoro-7-hydroxy-2H-chromen-2-one

pKa modulation physiological pH fluorescence fluorinated coumarin

Standard 7-hydroxycoumarin (umbelliferone) suffers from pKa ~7.3, causing significant fluorescence loss at pH 7.4 due to partial protonation. This monofluorinated analog delivers a lower pKa of 6.0, ensuring >90% phenolate formation and maximum quantum yield in live-cell assays. - **Key Advantages:** pKa 6.0 (vs. 7.3 for non-fluorinated); emission ~457 nm; enhanced photostability - **Validated Use:** Core fluorophore for FFN270 tracer (S/N ratio 8.5 in NET+ cells) and fluorogenic enzyme substrates - **Supply:** Research quantities available; stable crystalline solid

Molecular Formula C9H5FO3
Molecular Weight 180.13 g/mol
Cat. No. B11908891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-7-hydroxy-2H-chromen-2-one
Molecular FormulaC9H5FO3
Molecular Weight180.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CC(=O)O2)F)O
InChIInChI=1S/C9H5FO3/c10-8-6(11)3-1-5-2-4-7(12)13-9(5)8/h1-4,11H
InChIKeySRLNQAMFLCCYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-7-hydroxy-2H-chromen-2-one: Fluorinated Coumarin Scaffold Overview


8-Fluoro-7-hydroxy-2H-chromen-2-one (CAS 705944-49-6, C₉H₅FO₃, MW 180.13) is a monofluorinated derivative of the 7-hydroxycoumarin (umbelliferone) pharmacophore [1]. The strategic placement of a single fluorine atom at the 8-position of the chromen-2-one ring system modulates the phenolic pKa, fluorescence quantum yield, and photostability of the core scaffold relative to the non-fluorinated parent compound [2]. This compound serves as the core fluorescent building block for advanced molecular probes, including the norepinephrine tracer FFN270, and as a key intermediate in the synthesis of enzyme substrates and fluorogenic reporters [3].

Why 8-Fluoro Substitution Cannot Be Replaced by Unsubstituted 7-Hydroxycoumarin


The presence of a single fluorine at the 8-position is not a minor structural perturbation; it fundamentally alters the acid-base equilibrium, electron distribution, and photophysical output of the coumarin fluorophore. The non-fluorinated parent, 7-hydroxycoumarin (umbelliferone), exhibits a phenolic pKa of approximately 7.3–7.5, meaning that at physiological pH 7.4, a substantial fraction of the phenol remains protonated, resulting in diminished fluorescence quantum yield (Φ ≈ 0.35 at pH 7.4 for the 3-carboxy derivative) [1]. Fluorination at the 8-position lowers the pKa to approximately 6.0, ensuring more complete phenolate formation and thus higher brightness at biologically relevant pH values [1]. Furthermore, fluorination most strongly influences the ππ* excited states due to the unique electronic effect of fluorine, leading to altered absorption/emission maxima and improved photostability compared to non-fluorinated analogs [2]. These differences render simple replacement with unsubstituted 7-hydroxycoumarin invalid for applications requiring consistent, pH-robust fluorescence output.

Quantitative Evidence for 8-Fluoro-7-hydroxy-2H-chromen-2-one Differentiation


Enhanced Physiological pH Fluorescence via pKa Lowering

The 8-fluoro substitution reduces the phenolic pKa of the 7-hydroxycoumarin scaffold from 7.3 (for the non-fluorinated 7OHCCA-hexanamide, 29) to 6.0 (for 8FC-hexanamide, 28), as measured by pH-dependent absorbance spectroscopy in PBS [1]. This 1.3-unit pKa shift means that at pH 7.4, the 8-fluoro derivative exists predominantly in the deprotonated, highly fluorescent phenolate form, whereas the non-fluorinated parent is only partially deprotonated. The quantum yield at pH 7.4 reflects this difference: Φ = 0.69 for 8FC-hexanamide vs. Φ = 0.35 for 7OHCCA-hexanamide, representing a 1.97-fold increase in fluorescence efficiency [1]. Compared to the 5-fluoro isomer (5FC, pKa 6.9) and 6-fluoro isomer (6FC, pKa 6.5), the 8-fluoro derivative achieves the lowest pKa among monofluorinated positional isomers in this series [1].

pKa modulation physiological pH fluorescence fluorinated coumarin phenolate equilibrium

Red-Shifted Emission for Spectral Differentiation

The 8-fluoro substitution induces a bathochromic shift in the emission maximum compared to other monofluorinated and non-fluorinated analogs. 8FC-hexanamide (28) exhibits an emission λmax of 457 nm at pH 7.4, which is red-shifted by 10 nm relative to the non-fluorinated 7OHCCA-hexanamide (447 nm), by 8 nm relative to 5FC-hexanamide (449 nm), and by 6 nm relative to 6FC-hexanamide (451 nm) [1]. This spectral separation is sufficient to enable ratiometric or multicolor imaging strategies when used in combination with other coumarin-based fluorophores. The absorption maximum of 402 nm for 8FC also differs from 6FC (401 nm) and 7OHCCA (401 nm), providing a distinct excitation profile [1].

emission wavelength Stokes shift red-shifted fluorescence spectral differentiation

Class-Wide Photostability and Quantum Yield Advantages

A foundational structure–activity study of fluorinated 7-hydroxycoumarins demonstrated that fluorinated derivatives exhibit quantum yields in the range of 0.63 to 0.89, equal to or higher than that of the parent non-fluorinated compound (Φ = 0.63), and possess significantly greater photostability and lower pKa values [1]. The patent literature further establishes that fluorine-substituted 7-hydroxycoumarins 'typically possess greater photostability and lower pH sensitivity in the physiological pH range than their nonfluorinated analogs, exhibit less fluorescence quenching when conjugated to a substance, and also exhibit higher quantum yields' [2]. Quantum-chemical studies confirm that fluorination most strongly influences the ππ* excited states due to the unique electronic effect of fluorine atoms and significant charge transfer character at these excited electronic states [3]. While these benefits are class-wide rather than exclusive to the 8-fluoro positional isomer, they establish a clear performance threshold that non-fluorinated 7-hydroxycoumarins cannot meet.

photostability quantum yield enhancement fluorinated coumarin dyes reporter molecules

FFN270 Core for In Vivo Neuronal Imaging

The 8-fluoro-7-hydroxycoumarin scaffold is the essential fluorescent core of FFN270 (3-(2-aminoethyl)-8-fluoro-7-hydroxy-2H-chromen-2-one), a fluorescent false neurotransmitter developed for imaging noradrenergic synapses in living rodents [1]. In hNET-HEK cells, FFN270 achieved a signal-to-basal ratio (S/B) of 8.5 ± 0.4 (mean ± SEM, n = 3 independent experiments in triplicate) when comparing FFN fluorescence in the presence and absence of the NET inhibitor nomifensine [1]. This S/B ratio identified FFN270 as the leading pH-sensitive norepinephrine-FFN candidate among a focused series of aminoethyl-7-hydroxycoumarins [1]. FFN270 also exhibits two resolved excitation maxima (320 nm and 365 nm) with emission at 475 nm, enabling ratiometric pH sensing in synaptic vesicles . In contrast, the non-fluorinated 7-hydroxycoumarin parent lacks the requisite combination of pKa, brightness, and transporter substrate properties needed for this application.

fluorescent false neurotransmitter norepinephrine imaging FFN270 in vivo confocal microscopy

Antifungal Potency Against Botrytis cinerea

In a systematic antifungal evaluation of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety, compound 5f exhibited an EC₅₀ of 5.75 µg/mL against Botrytis cinerea, which was 5.8-fold more potent than the natural coumarin fungicide Osthole (EC₅₀ = 33.20 µg/mL) and 11.3-fold more potent than the commercial strobilurin fungicide Azoxystrobin (EC₅₀ = 64.95 µg/mL) [1]. At 100 µg/mL, compound 5f achieved 90.1% inhibition of B. cinerea vs. 83.6% for Osthole and 46.5% for Azoxystrobin [1]. Against Rhizoctonia solani, compound 5f showed an EC₅₀ of 28.96 µg/mL, superior to Osthole (67.18 µg/mL) and equivalent to Azoxystrobin (21.34 µg/mL) [1]. While these data pertain to elaborated 7-hydroxycoumarin derivatives rather than the parent 8-fluoro-7-hydroxy-2H-chromen-2-one, they demonstrate that the fluorinated 7-hydroxycoumarin core provides a productive starting point for antifungal lead optimization with potency advantages over established agrochemical benchmarks [1].

antifungal activity Botrytis cinerea fluorinated coumarin oxime ether derivatives

Recommended Procurement Scenarios Based on Verified Evidence


pH-Robust Intracellular Fluorescent Probe Development

When designing small-molecule fluorescent probes intended for live-cell imaging at pH 7.4, the 8-fluoro substitution provides a phenolic pKa of 6.0, ensuring predominantly deprotonated (bright) fluorophore at physiological pH, compared to the non-fluorinated 7-hydroxycoumarin core whose pKa of 7.3 yields substantially lower fluorescence output [1]. This property is critical for intracellular target engagement assays, flow cytometry-based binding measurements, and confocal microscopy studies where maximizing signal above autofluorescence background is paramount. The red-shifted emission at 457 nm further improves the signal-to-background ratio by reducing spectral overlap with cellular autofluorescence [1].

Fluorescent Neurotransmitter Tracer Synthesis

For neuroscience laboratories developing fluorescent false neurotransmitters (FFNs) to study noradrenergic or dopaminergic synapses, 8-fluoro-7-hydroxy-2H-chromen-2-one is the essential fluorescent core, as validated by the FFN270 probe which achieved a signal-to-basal ratio of 8.5 in norepinephrine transporter-expressing cells [2]. The dual-excitation property (320/365 nm) with emission at 475 nm enables ratiometric pH sensing within synaptic vesicles, a capability not accessible with non-fluorinated or differently substituted coumarin scaffolds. Procurement of this specific intermediate is necessary for synthesizing 3-aminoethyl derivatives with the precise transporter substrate profile required for monoaminergic neuron labeling in vivo [2].

Fluorogenic Enzyme Substrate Engineering

The lower pKa and enhanced quantum yield of fluorinated 7-hydroxycoumarins relative to the non-fluorinated parent make 8-fluoro-7-hydroxy-2H-chromen-2-one a preferred starting material for constructing fluorogenic enzyme substrates [3]. When the 7-hydroxy group is functionalized with an enzyme-labile moiety (e.g., acetate, phosphate, glycoside), enzymatic cleavage releases the free fluorophore whose brightness at neutral pH is critical for assay sensitivity. The class-wide photostability advantage of fluorinated coumarins over non-fluorinated analogs further supports applications requiring continuous kinetic monitoring under excitation illumination [4].

Agrochemical Fungicide Lead Optimization

For agrochemical research programs targeting phytopathogenic fungi such as Botrytis cinerea and Rhizoctonia solani, 8-fluoro-7-hydroxy-2H-chromen-2-one serves as a validated synthetic intermediate for constructing antifungal leads. Fluorinated 7-hydroxycoumarin derivatives with oxime ether elaboration have demonstrated EC₅₀ values as low as 5.75 µg/mL against B. cinerea, substantially outperforming the commercial standard Azoxystrobin (EC₅₀ = 64.95 µg/mL) by over 11-fold [5]. The fluorine substitution pattern contributes to the biological activity profile, making the 8-fluoro intermediate a strategic procurement choice for structure–activity relationship expansion programs.

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